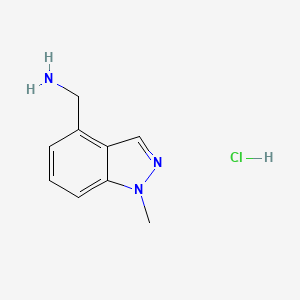

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(1-methylindazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYXQAWIQBUENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744346 | |

| Record name | 1-(1-Methyl-1H-indazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334405-46-7 | |

| Record name | 1H-Indazole-4-methanamine, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-indazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.

Methylation: The indazole ring is then methylated using methyl iodide or a similar methylating agent.

Amination: The methylated indazole is reacted with formaldehyde and ammonia to introduce the methanamine group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Indazole oxides.

Reduction: Reduced indazole derivatives.

Substitution: N-alkyl or N-acyl indazole derivatives.

Scientific Research Applications

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride, highlighting differences in core heterocycles, substituents, and pharmacological relevance:

Key Comparative Analysis

Core Heterocycle Influence: Indazole vs. Imidazole/Triazole/Thiazole: Indazole derivatives exhibit enhanced aromatic stacking interactions due to their fused benzene-pyrazole system, making them favorable for kinase inhibition . Imidazole and triazole analogs, such as those in and , are often employed in antifungal and antiviral agents due to their nitrogen-rich electron-deficient cores. Thiazole derivatives (e.g., ) are notable for metabolic stability and use in agrochemicals.

Substituent Effects: Positional Isomerism: The 4-position methanamine substitution in the target compound contrasts with the 5-position isomer (CAS 943845-78-1), which may alter binding affinity in target proteins .

Pharmacological and Safety Profiles: Stability: Most analogs, including the target compound, are stable under standard storage conditions but decompose upon exposure to strong oxidizers . Toxicity: Limited acute toxicity data are available, but GHS classifications emphasize precautions against inhalation and skin contact for structurally related compounds .

Research Findings

- Synthetic Utility : Indazole derivatives like the target compound are prioritized in CNS drug development due to their blood-brain barrier permeability . In contrast, imidazole and triazole derivatives (e.g., ) are more commonly used in antimicrobial pipelines.

- Structural Modifications : Substituting the indazole core with thiazole (e.g., ) reduces aromaticity but improves resistance to oxidative metabolism, a critical factor in agrochemical design.

Biological Activity

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is a derivative of indazole, which is a bicyclic heterocyclic compound featuring nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indazole Ring : The indazole ring is synthesized through cyclization reactions involving ortho-substituted hydrazines and aldehydes or ketones under acidic conditions.

- Methylation : The indazole ring undergoes methylation using agents such as methyl iodide.

- Amination : The methylated indazole is reacted with formaldehyde and ammonia to introduce the methanamine group.

- Hydrochloride Formation : The final step involves treating the compound with hydrochloric acid to form its hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to diverse biological effects. Specific pathways and targets depend on the structural modifications of derivatives formed from this compound .

Antitumor Activity

Recent studies have highlighted the antitumor potential of various indazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines:

These results indicate that derivatives of indazole can exhibit potent antitumor activity, making them candidates for further development in cancer therapy.

Other Biological Activities

In addition to antitumor properties, indazole derivatives have been studied for their antimicrobial and anti-inflammatory activities. For example, research indicates that certain derivatives can effectively inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on HCT116 colon cancer cells. The compound demonstrated significant antiproliferative effects with an IC50 value indicating strong activity against tumor growth. This study supports the hypothesis that indazole derivatives can serve as effective anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of this compound. It was found to inhibit key enzymes involved in metabolic pathways at low nanomolar concentrations, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for (1-methyl-1H-indazol-4-yl)methanamine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, a route analogous to cyclobutyl analogs () may start with 1-methyl-1H-indazole-4-carbaldehyde, followed by conversion to the methanamine via a Leuckart reaction or catalytic hydrogenation. Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel with dichloromethane/methanol gradients. Reaction conditions (e.g., 60–80°C, inert atmosphere) and stoichiometric ratios (e.g., 1:1.2 aldehyde:amine) are critical for yield optimization .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Solubility is assessed via shake-flask methods in buffers (pH 1–10) at 25°C, followed by HPLC quantification. Stability studies use accelerated degradation tests (40°C/75% RH) and monitored via LC-MS to identify hydrolysis or oxidation byproducts. Hydrochloride salts (e.g., related compounds in ) generally exhibit improved aqueous solubility but may degrade under alkaline conditions .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm indazole and methylamine moieties.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.

- Infrared Spectroscopy (IR) : Detection of N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds.

- Elemental Analysis : To verify C, H, N, Cl content (±0.3% tolerance).

- X-ray Crystallography : For absolute configuration (if crystals are obtainable) using SHELX ( ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the indazole’s methyl group or amine substituents (e.g., ethyl, cyclopropyl) to assess steric/electronic effects (see for analog comparisons).

- Biological Assays : Test binding affinity to targets (e.g., serotonin receptors) via radioligand displacement assays.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes against crystallographic structures (e.g., PDB entries).

- Data Interpretation : Correlate substituent changes with IC₅₀ shifts (>5-fold indicates critical SAR) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like buffer composition (e.g., Tris vs. HEPES), temperature (25°C vs. 37°C), and cell line passage number.

- Impurity Profiling : Use LC-MS to rule out batch-specific contaminants (e.g., unreacted intermediates).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. How can computational methods predict the compound’s interaction with metabolic enzymes (e.g., CYP450 isoforms)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to CYP3A4/2D6 active sites (AMBER or GROMACS).

- ADMET Prediction : Tools like SwissADME calculate logP (>2 suggests high lipophilicity) and CYP inhibition risk.

- In Vitro Validation : Microsomal stability assays with LC-MS metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.